molecular formula C15H9ClFN3OS B2448153 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide CAS No. 330190-66-4

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

Cat. No. B2448153
CAS RN: 330190-66-4
M. Wt: 333.77
InChI Key: LRFYRPVZPAESMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which are responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

While specific chemical reactions involving “N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide” are not available, compounds with a 1,3,4-thiadiazole moiety are known to undergo a variety of reactions. For instance, they can react with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid .

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide and its derivatives have been the focus of various scientific research applications, particularly in the areas of synthesis, structural analysis, and their potential biological activities. One study describes the synthesis and crystal structure analysis of related compounds, highlighting the structural differences introduced by substituents such as chlorine. These compounds exhibit different crystalline structures and molecular packing, influenced by intramolecular hydrogen bonding and π–π stacking interactions, which are crucial for understanding their chemical behavior and potential applications in materials science or pharmaceuticals (Banu et al., 2014).

Antiviral Activity

Research into the antiviral properties of thiadiazole sulfonamides, closely related to the core structure of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide, has shown promising results. Synthesis of new derivatives and their evaluation against tobacco mosaic virus demonstrated certain compounds' effectiveness, suggesting potential applications in antiviral therapies (Chen et al., 2010).

Pharmacological Evaluation

A study on the pharmacological evaluation of 4-thiazolidinone derivatives as agonists of benzodiazepine receptors presents another application area. These compounds, designed and synthesized with essential functional groups for binding to benzodiazepine receptors, showed considerable anticonvulsant activity in tests, indicating their potential as therapeutic agents (Faizi et al., 2017).

Photo-degradation Study

The photo-degradation behavior of pharmaceutical compounds containing thiazole, such as N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide, has been investigated. This study provides insights into the stability of such compounds under light exposure, which is crucial for their development and storage as pharmaceuticals (Wu et al., 2007).

Inhibition of Corrosion

Research on the inhibition performance of thiadiazole derivatives against the corrosion of iron is another significant application. This study, through quantum chemical and molecular dynamics simulation, predicts the corrosion inhibition performances of various thiadiazole derivatives, providing a theoretical basis for developing new corrosion inhibitors for industrial applications (Kaya et al., 2016).

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3OS/c16-11-7-3-1-5-9(11)14-19-20-15(22-14)18-13(21)10-6-2-4-8-12(10)17/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFYRPVZPAESMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679310
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.